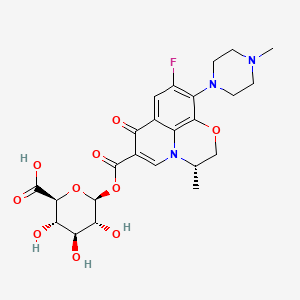
Levofloxacin Glucuronide
Overview
Description
Levofloxacin is used to treat a number of bacterial infections including acute bacterial sinusitis, pneumonia, urinary tract infections, chronic prostatitis, and some types of gastroenteritis . It is the left-handed isomer of the medication ofloxacin .
Molecular Structure Analysis
Levofloxacin’s polymorphism has been studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate have been reported .Physical and Chemical Properties Analysis
Levofloxacin’s polymorphism has been intensively studied. The newly reported n-propanol solvate, ethylene glycol solvate, and acetic acid solvate of levofloxacin were fully characterized by powder X-ray diffraction, thermogravimetric analysis, differential scanning calorimetry, and single crystal X-ray diffraction .Scientific Research Applications
Antibacterial Activity and Therapeutic Efficacy : Levofloxacin is noted for its potent antibacterial activity against a range of Gram-positive and Gram-negative organisms. It's effective in treating various infections including respiratory, genitourinary, obstetric, gynecological, skin, and soft tissue infections (Davis & Bryson, 1994).
Environmental Impact and Degradation : Research has explored its degradation through methods like the electro-Fenton-pyrite process, highlighting the environmental impact and possible treatment for levofloxacin contamination in natural waters (Barhoumi et al., 2015).
Use in Veterinary Medicine : While its use is limited or banned in certain regions for veterinary purposes, studies have examined its pharmacokinetics, efficacy, and drug depletion in animal tissues, suggesting its potential utility in veterinary medicine under specific conditions (Sitovs, Sartini & Giorgi, 2021).
Pharmacokinetics and Dosage Forms : Studies have also delved into the pharmacokinetics of levofloxacin, including its serum and sputum concentrations in patients, to optimize dosing and treatment strategies (Cazzola et al., 2005).
Toxicity and Adverse Effects : Research has indicated potential toxic effects, such as hepatotoxicity, nephrotoxicity, and impact on spermatogenesis in mammals, underlining the importance of understanding its safe usage limits (Ara et al., 2020).
Therapeutic Drug Monitoring : The development of population pharmacokinetic models and limited sampling strategies for levofloxacin in tuberculosis patients highlight its role in personalized medicine and improving treatment outcomes (van den Elsen et al., 2018).
Molecular Interactions : Studies have also focused on its molecular interactions, such as the interaction between Levofloxacin, DNA, and Cu2+, providing insights into its mechanism of action at the molecular level (Song, He & Cai, 2004).
Mechanism of Action
Target of Action
Levofloxacin Glucuronide, also known as (2S,3S,4S,5R,6S)-6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair .
Mode of Action
This compound, like other fluoroquinolone antibiotics, exerts its antimicrobial activity by inhibiting these targets . It binds to these enzymes and prevents them from unwinding and duplicating bacterial DNA, which is an essential process for bacterial growth and multiplication . This inhibition leads to the death of the bacteria .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to bacterial DNA replication and repair . By inhibiting DNA gyrase and topoisomerase IV, it disrupts these pathways, preventing the bacteria from replicating and ultimately leading to their death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly and completely absorbed, with about 60% bioavailability after oral administration . It is widely distributed in the body, including in tissues such as the prostate and lungs . This compound is minimally metabolized in the liver and is primarily excreted unchanged in the urine . Its clearance is significantly affected by renal function .
Result of Action
The result of this compound’s action is the effective killing of bacteria, leading to the resolution of bacterial infections . It is used to treat various infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity is enhanced at acidic pH . Additionally, the presence of resistant bacteria in the environment can impact the efficacy of this compound . It’s also worth noting that the compound’s stability and action may be affected by conditions in the wastewater treatment processes .
Future Directions
Biochemical Analysis
Biochemical Properties
Levofloxacin Glucuronide is a product of the glucuronidation process, a common phase II metabolic reaction . The glucuronidation process involves the addition of a glucuronic acid moiety to a substrate molecule, often a drug or other xenobiotic compound . The resulting glucuronide conjugates, such as this compound, typically have limited cell membrane permeability and their distribution and excretion from the human body requires transport proteins .
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that glucuronide conjugates can interact with various cellular components. For instance, they can inhibit key enzymes and transporters . In the case of Levofloxacin, it has been shown to penetrate human monocytes and enhance intracellular killing of certain bacteria .
Molecular Mechanism
Levofloxacin, the parent compound, is known to inhibit DNA gyrase, an enzyme involved in bacterial DNA replication . As a glucuronide conjugate, this compound may also interact with various biomolecules in the body, potentially altering their function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. Studies on Levofloxacin have shown that its effects can vary over time. For example, one study found that the concentration of Levofloxacin in human plasma and its bactericidal activity against certain bacteria varied over a 24-hour period .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-documented. Studies on Levofloxacin have shown that its effects can vary with dosage. For instance, one study found that higher doses of Levofloxacin were more effective in treating multidrug-resistant tuberculosis .
Metabolic Pathways
This compound is involved in the glucuronidation pathway, a key phase II metabolic pathway . This pathway involves the addition of a glucuronic acid moiety to a substrate molecule, catalyzed by UGT enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transport proteins. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of glucuronide conjugates into the liver and kidney . Efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate the expulsion of glucuronide conjugates into bile, urine, and the intestinal lumen .
Subcellular Localization
Glucuronide conjugates are typically found in the cytoplasm and are often associated with the endoplasmic reticulum, where UGT enzymes are located
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10-,17-,18-,19+,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-VVQRKAEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857927 | |
| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160962-46-9 | |
| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Levofloxacin Glucuronide in the metabolism of Levofloxacin?
A: this compound is a minor metabolite of Levofloxacin identified in both plasma and excreta of Rhesus monkeys administered with the drug []. This metabolite likely forms through glucuronidation, a common metabolic pathway in the liver that increases water solubility of drugs, facilitating their elimination from the body. While a minor metabolite, this compound was found as the major analyte in the feces, indicating its potential role in the elimination pathway of Levofloxacin [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
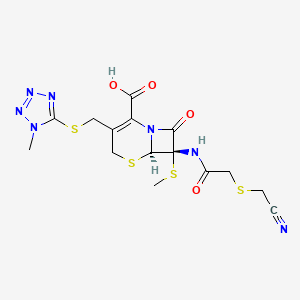
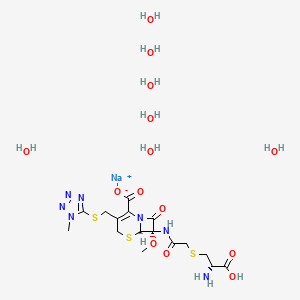
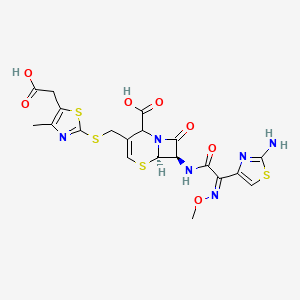

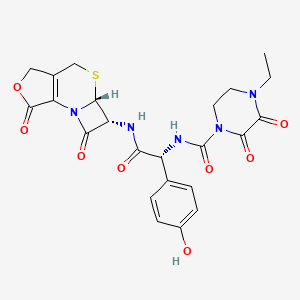



![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)

